

handling and storage of air-sensitive Tris(trimethylsilyl)amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(trimethylsilyl)amine*

Cat. No.: B075434

[Get Quote](#)

Technical Support Center: Tris(trimethylsilyl)amine

Welcome to the technical support center for **Tris(trimethylsilyl)amine**. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the safe handling, storage, and use of this air-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is **Tris(trimethylsilyl)amine** and what are its common applications?

Tris(trimethylsilyl)amine, also known as Nonamethyltrisilazane, is a versatile organosilicon compound with the formula $N(Si(CH_3)_3)_3$.^{[1][2]} It serves as a potent silylating agent and a non-nucleophilic base. Its applications are prominent in material science for creating protective coatings and specialty polymers due to its ability to impart hydrophobicity and thermal stability.^[3] It is also a key intermediate in chemical nitrogen fixation, where it facilitates the conversion of atmospheric nitrogen into ammonia.^[1]

Q2: What are the primary hazards associated with **Tris(trimethylsilyl)amine**?

Tris(trimethylsilyl)amine is classified as a corrosive substance that can cause severe skin burns and eye damage.^[4] It is highly sensitive to moisture and will readily hydrolyze in the presence of water, acids, or alcohols to produce ammonia.^[1] Therefore, it is crucial to handle this compound under an inert and dry atmosphere.

Q3: How should **Tris(trimethylsilyl)amine** be stored?

Proper storage is critical to maintain the integrity of **Tris(trimethylsilyl)amine**. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.^[5] It is incompatible with acids, alcohols, and oxidizing agents and should be stored away from these substances.

^[5]

Q4: What personal protective equipment (PPE) is required when handling this reagent?

When working with **Tris(trimethylsilyl)amine**, it is mandatory to use appropriate personal protective equipment. This includes chemical-resistant gloves (such as neoprene or nitrile rubber), safety goggles or a face shield, and protective clothing to prevent skin contact.^{[4][5]} All handling should be performed in a well-ventilated area, preferably within a fume hood or glovebox.

Troubleshooting Guide

Issue 1: My reaction with **Tris(trimethylsilyl)amine** is sluggish or not proceeding as expected.

- Possible Cause 1: Reagent Decomposition. The most common cause of reaction failure is the decomposition of **Tris(trimethylsilyl)amine** due to exposure to air or moisture.
 - Solution: Ensure that the reagent was handled under strictly anhydrous and inert conditions.^[6] Use fresh, properly stored **Tris(trimethylsilyl)amine**. Consider re-purifying the reagent if its quality is uncertain.
- Possible Cause 2: Inadequate Solvent Purity. The presence of moisture in the reaction solvent can quench the reagent.
 - Solution: Use freshly distilled or commercially available anhydrous solvents.^[6] Ensure all glassware is thoroughly dried before use, typically by oven-drying overnight at 125°C or for 4 hours at 140°C and cooling under an inert atmosphere.^{[7][8]}
- Possible Cause 3: Incorrect Reaction Temperature.
 - Solution: Some reactions may require specific temperature control. Review the literature for the optimal temperature for your specific transformation.

Issue 2: I am observing unexpected byproducts in my reaction mixture.

- Possible Cause 1: Hydrolysis. The formation of ammonia and siloxanes due to reaction with trace water is a common issue.[1][9]
 - Solution: Implement rigorous inert atmosphere techniques. Use a glovebox or Schlenk line for all manipulations.[6]
- Possible Cause 2: Side reactions with acidic protons. **Tris(trimethylsilyl)amine** is a strong base and can react with acidic protons in your substrate or solvent.
 - Solution: Carefully review the compatibility of all components in your reaction mixture. Protect acidic functional groups if necessary.

Issue 3: I am having difficulty removing silyl byproducts after the reaction.

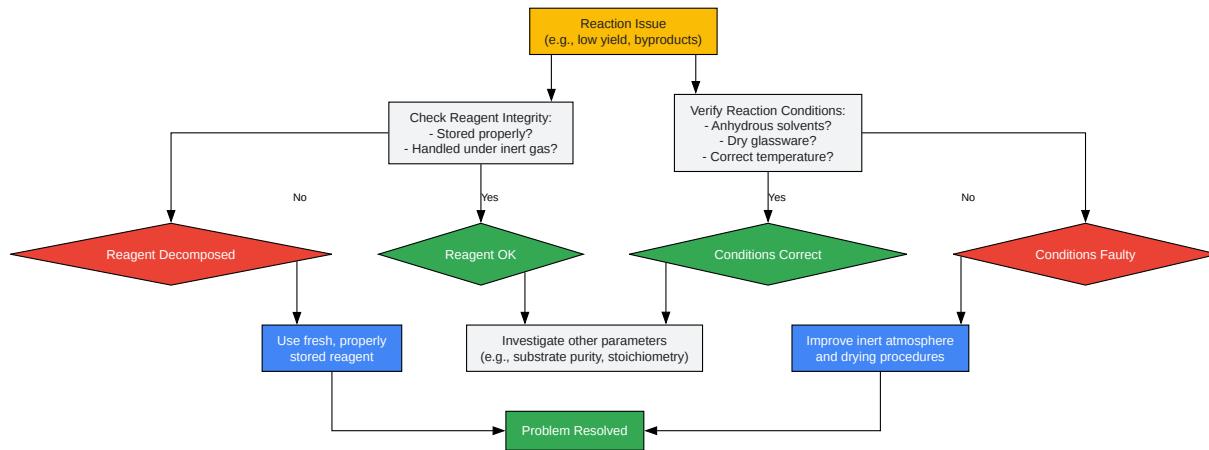
- Possible Cause: Silylated byproducts can sometimes be difficult to separate from the desired product.
 - Solution 1: Aqueous Workup. If your product is stable to water, a careful aqueous workup can hydrolyze and remove many silicon-containing byproducts.[9]
 - Solution 2: Fluoride Wash. Washing the reaction mixture with a fluoride salt solution (e.g., potassium fluoride) can effectively remove silyl groups by forming volatile TMS-F.[9]
 - Solution 3: Extraction. An extraction between acetonitrile and a nonpolar solvent like heptane can sometimes separate polar products from nonpolar silicon byproducts.[9]

Quantitative Data Summary

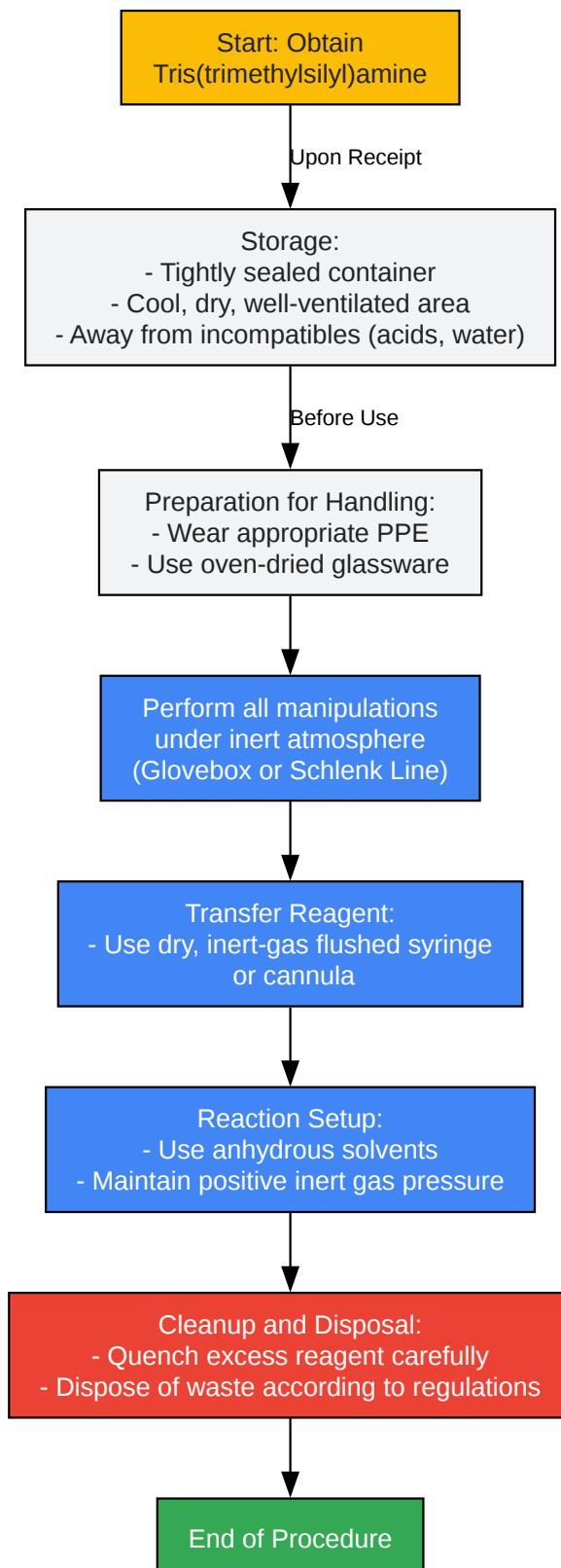
Property	Value	Reference
Molecular Formula	$C_9H_{27}NSi_3$	[4]
Molecular Weight	233.57 g/mol	[1]
Appearance	Colorless, waxy solid or crystals	[1][2][4]
Melting Point	67-69 °C	[1][4]
Boiling Point	72 °C @ 10 mmHg	[4]
Storage Temperature	4°C, sealed, away from moisture and light	[10]

Experimental Protocols

Protocol 1: Transfer of **Tris(trimethylsilyl)amine** using a Schlenk Line


- Glassware Preparation: Ensure all glassware (Schlenk flask, syringes, needles) is thoroughly oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).[7][8]
- Inert Atmosphere: Assemble the reaction apparatus on the Schlenk line and purge with inert gas for at least 15-20 minutes. Maintain a slight positive pressure of inert gas throughout the procedure, monitored by an oil bubbler.[8][11]
- Reagent Handling: In a glovebox, weigh the desired amount of **Tris(trimethylsilyl)amine** into a dry Schlenk flask. If a glovebox is not available, quickly weigh the solid in a tared vial and immediately seal it.
- Dissolution and Transfer: Add anhydrous solvent to the flask containing the **Tris(trimethylsilyl)amine** via a dry, inert-gas-flushed syringe. Once dissolved, the solution can be transferred to the reaction flask using a cannula or a gas-tight syringe.

Protocol 2: Setting up a Reaction with **Tris(trimethylsilyl)amine**


- Apparatus Setup: Assemble the oven-dried reaction flask, equipped with a magnetic stir bar, condenser (if refluxing), and a septum, on the Schlenk line.

- **Inerting the System:** Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
- **Addition of Reagents:** Dissolve the substrate in an appropriate anhydrous solvent in a separate, inerted flask. Add this solution to the reaction flask via cannula or syringe.
- **Addition of *Tris(trimethylsilyl)amine*:** Prepare a solution of *Tris(trimethylsilyl)amine* in anhydrous solvent as described in Protocol 1. Add this solution dropwise to the stirring reaction mixture at the desired temperature.
- **Monitoring the Reaction:** Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). To take a sample for TLC, a capillary spotter can be inserted through the septum via a needle to minimize air exposure.[\[12\]](#)

Visual Workflow Guides

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for reactions involving **Tris(trimethylsilyl)amine**.

[Click to download full resolution via product page](#)

Caption: Proper handling and storage workflow for **Tris(trimethylsilyl)amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 2. Tris(trimethylsilyl)amine | (Me₃Si)3N | C9H27NSi3 - Ereztech [ereztech.com]
- 3. nbinno.com [nbino.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. reddit.com [reddit.com]
- 10. chemscene.com [chemscene.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chromatography [chem.rochester.edu]
- To cite this document: BenchChem. [handling and storage of air-sensitive Tris(trimethylsilyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075434#handling-and-storage-of-air-sensitive-tris-trimethylsilyl-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com